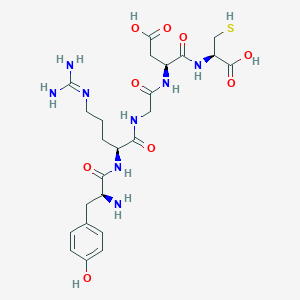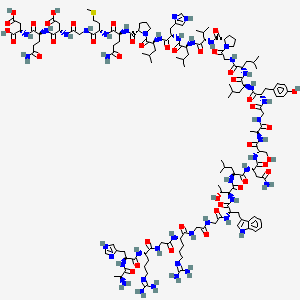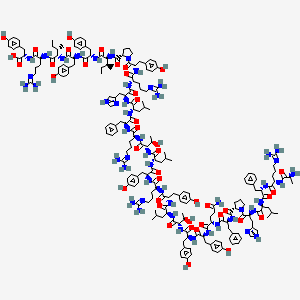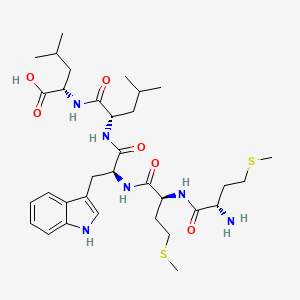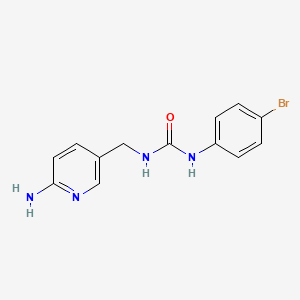![molecular formula C58H93N19O19 B10788899 (2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10788899.png)
(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “P4” refers to white phosphorus, which consists of tetrahedral molecules made up of four phosphorus atoms. White phosphorus is a highly reactive and toxic allotrope of phosphorus. It is known for its waxy appearance and must be stored underwater to prevent it from igniting spontaneously in air .
Preparation Methods
Synthetic Routes and Reaction Conditions: White phosphorus is typically produced by heating phosphate rock in the presence of carbon and silica in an electric furnace. The chemical reaction can be represented as:
Ca3(PO4)2+3SiO2+5C→3CaSiO3+5CO+2P4
This process involves heating the reactants to a temperature of around 1500°C .
Industrial Production Methods: In industrial settings, white phosphorus is produced using the same method but on a larger scale. The process involves the reduction of phosphate rock with coke in the presence of silica in an electric arc furnace. The phosphorus vapor produced is then condensed under water to form white phosphorus .
Chemical Reactions Analysis
Types of Reactions: White phosphorus undergoes various types of chemical reactions, including:
- White phosphorus reacts with oxygen to form phosphorus pentoxide:
Oxidation: P4+5O2→P4O10
White phosphorus reacts with chlorine gas to form phosphorus trichloride:Chlorination: P4+6Cl2→4PCl3
White phosphorus reacts with water to form phosphoric acid:Hydrolysis: P4+6H2O→4H3PO4
Common Reagents and Conditions:
Oxidation: Requires oxygen or air, typically at room temperature.
Chlorination: Requires chlorine gas, usually at room temperature or slightly elevated temperatures.
Hydrolysis: Requires water, typically at room temperature
Major Products:
Oxidation: Phosphorus pentoxide (P4O10)
Chlorination: Phosphorus trichloride (PCl3)
Hydrolysis: Phosphoric acid (H3PO4)
Scientific Research Applications
White phosphorus has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphorus compounds.
Biology: Studied for its toxicological effects and its role in biological systems.
Medicine: Investigated for its potential use in targeted cancer therapies due to its high reactivity.
Industry: Used in the production of phosphoric acid, which is a key ingredient in fertilizers, detergents, and food additives .
Mechanism of Action
White phosphorus exerts its effects through its high reactivity and ability to form strong bonds with other elements. In biological systems, it can disrupt cellular processes by reacting with proteins, lipids, and nucleic acids. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular membranes .
Comparison with Similar Compounds
- Red Phosphorus
- Black Phosphorus
- Phosphorus Pentoxide (P4O10)
- Phosphorus Trichloride (PCl3) .
Properties
Molecular Formula |
C58H93N19O19 |
|---|---|
Molecular Weight |
1360.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C58H93N19O19/c1-29(2)19-35(71-47(85)32(59)26-78)48(86)65-25-45(82)69-38(21-31-23-63-28-67-31)56(94)76-17-7-10-40(76)52(90)70-34(13-14-46(83)84)55(93)75-16-6-11-41(75)53(91)73-36(20-30(3)4)50(88)74-39(27-79)51(89)72-37(22-43(60)80)49(87)66-24-44(81)68-33(9-5-15-64-58(61)62)54(92)77-18-8-12-42(77)57(95)96/h23,28-30,32-42,78-79H,5-22,24-27,59H2,1-4H3,(H2,60,80)(H,63,67)(H,65,86)(H,66,87)(H,68,81)(H,69,82)(H,70,90)(H,71,85)(H,72,89)(H,73,91)(H,74,88)(H,83,84)(H,95,96)(H4,61,62,64)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
UGSPCJRSHHDBMB-OEAGQSEASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide](/img/structure/B10788832.png)
![3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10788838.png)
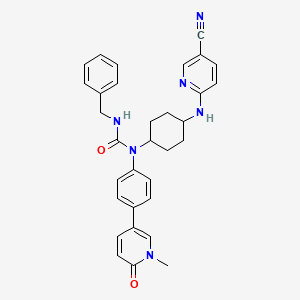
![2-[[1-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]isoquinolin-4-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B10788847.png)
![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B10788848.png)
![1-(4-chlorophenyl)-1,3-dimethyl-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B10788870.png)
![1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B10788876.png)
![4-hydroxy-3-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione](/img/structure/B10788884.png)
